molecular formula C16H10ClFN2O B12018687 1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618098-50-3

1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12018687
CAS No.: 618098-50-3
M. Wt: 300.71 g/mol
InChI Key: BFHHADIPUFFLOO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a halogen-substituted pyrazole derivative characterized by a pyrazole core functionalized with a 4-chlorophenyl group at position 1, a 4-fluorophenyl group at position 3, and a formyl (-CHO) group at position 2.

Properties

CAS No.

618098-50-3

Molecular Formula

C16H10ClFN2O

Molecular Weight

300.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C16H10ClFN2O/c17-13-3-7-15(8-4-13)20-9-12(10-21)16(19-20)11-1-5-14(18)6-2-11/h1-10H

InChI Key

BFHHADIPUFFLOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

Preparation Methods

Synthesis of 1-(4-Fluorophenyl)-1,3-Diketone Precursors

The 1,3-diketone intermediate is prepared via Claisen condensation of 4-fluoroacetophenone with ethyl acetoacetate in the presence of sodium methoxide. For example:

4-Fluoroacetophenone+Ethyl acetoacetateNaOMe/MeOH1-(4-Fluorophenyl)-1,3-diketone\text{4-Fluoroacetophenone} + \text{Ethyl acetoacetate} \xrightarrow{\text{NaOMe/MeOH}} \text{1-(4-Fluorophenyl)-1,3-diketone}

This step achieves >85% yield under anhydrous conditions.

Pyrazole Ring Formation

The diketone reacts with 4-chlorophenylhydrazine hydrochloride in ethanol under reflux (12–24 hours) to form the pyrazole core:

1-(4-Fluorophenyl)-1,3-diketone+4-ChlorophenylhydrazineEthOH, Δ1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole\text{1-(4-Fluorophenyl)-1,3-diketone} + \text{4-Chlorophenylhydrazine} \xrightarrow{\text{EthOH, Δ}} \text{1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole}

Key parameters :

  • Solvent : Ethanol or acetic acid.

  • Temperature : 80–100°C.

  • Yield : 70–75% after recrystallization.

Vilsmeier-Haack Formylation

Aldehyde Functionalization

The pyrazole intermediate undergoes formylation using POCl₃/DMF under Vilsmeier-Haack conditions:

  • Reagent preparation : POCl₃ (3 eq) is added dropwise to DMF (8 eq) at 0°C.

  • Reaction : The pyrazole is added, stirred at 0°C (1 hour), then heated to 80°C (6 hours).

  • Work-up : Hydrolysis with ice-water neutralizes excess POCl₃, precipitating the aldehyde.

Optimized conditions :

  • DMF:POCl₃ ratio : 2:1 (v/v).

  • Yield : 72–78%.

Alternative Synthetic Routes

Hydrazone Cyclization

A two-step method involves:

  • Hydrazone formation : 4-Fluorophenylacetone reacts with 4-chlorophenylhydrazine in ethanol/HCl to form a hydrazone.

  • Cyclization and formylation : The hydrazone is treated with POCl₃/DMF, enabling simultaneous cyclization and aldehyde introduction.
    Yield : 65–70%.

Oxidation of Pyrazole Alcohols

A less common approach involves:

  • Reduction : Pyrazole-4-methanol is synthesized via NaBH₄ reduction of a nitrile intermediate.

  • Oxidation : PCC in CH₂Cl₂ oxidizes the alcohol to the aldehyde.
    Yield : 55–60% (lower due to side reactions).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYieldReference
Cyclocondensation + Vilsmeier-HaackHigh regioselectivity, scalableRequires strict anhydrous conditions72–78%
Hydrazone cyclizationFewer stepsLower yield due to competing side reactions65–70%
Oxidation of alcoholsAvoids POCl₃Multi-step, lower efficiency55–60%

Reaction Optimization and Characterization

Critical Parameters

  • Regioselectivity : Symmetric 1,3-diketones ensure the 4-fluorophenyl group occupies position 3.

  • Catalyst : DABCO improves yields in cyclocondensation (10% increase).

  • Purity : Recrystallization from ethanol/water mixtures achieves >98% purity.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 9.20 (s, 1H, CHO), 7.65–7.12 (m, 8H, Ar–H), 6.85 (s, 1H, pyrazole-H).

  • IR (KBr) : 1676 cm⁻¹ (C=O stretch).

Industrial and Scalability Considerations

  • Cost-effective reagents : 4-Chlorophenylhydrazine hydrochloride (CAS 1073-70-7) is commercially available at scale.

  • Green chemistry : Ethanol/water solvent systems reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products:

    Oxidation: 1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further pharmaceutical development. Key areas of research include:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives, including 1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, possess significant antimicrobial properties. For instance, related compounds have demonstrated effective inhibition against various pathogens with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL .
  • Anticancer Potential : The compound has been explored for its anticancer properties. Research indicates that certain pyrazole derivatives exhibit cytotoxic effects against cancer cell lines such as HCT116 and MCF-7, with IC50 values indicating potent activity . The mechanism often involves the inhibition of specific kinases crucial for cancer cell proliferation.
  • Anti-inflammatory Effects : Pyrazole compounds have also been studied for their anti-inflammatory properties. They can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of 1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde and its derivatives:

Study Research Focus Findings
Antimicrobial EvaluationDemonstrated significant antimicrobial activity against Staphylococcus aureus with MIC values ranging from 0.22 to 0.25 μg/mL.
Anticancer ActivityShowed cytotoxic effects on cancer cell lines with IC50 values below 0.5 μM, indicating strong potential as an anticancer agent.
Structural AnalysisProvided insights into the crystal structure of related pyrazole derivatives, highlighting the importance of molecular configuration in biological activity.

Potential Therapeutic Applications

Given its promising biological activities, 1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde could be developed into therapeutic agents targeting:

  • Infectious Diseases : Its antimicrobial properties suggest potential use in treating bacterial infections.
  • Cancer Therapy : The cytotoxic effects against cancer cells position this compound as a candidate for anticancer drug development.
  • Inflammatory Disorders : Its anti-inflammatory capabilities may lead to applications in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrazole-carbaldehydes, focusing on substituent effects, synthetic yields, biological activities, and crystallographic data.

Substituent Effects on Antimicrobial Activity
  • 1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (Scheme 8, ): This compound, bearing a 4-isopropylbenzyl group instead of 4-chlorophenyl, exhibited potent antibacterial activity against P. aeruginosa and B. subtilis, outperforming ampicillin. The bulky isopropyl group may enhance membrane permeability, contributing to its efficacy .
  • 1-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde ():
    Replacing the 4-fluorophenyl group with a thiophene ring reduced activity against Gram-negative bacteria but retained potency against Gram-positive strains. Halogen substituents (Cl, F) generally show superior antibacterial activity compared to heterocyclic or methoxy groups .

Key Insight : Halogens (Cl, F) at the 4-position of phenyl groups enhance antimicrobial activity, likely due to increased lipophilicity and target binding affinity .

Anti-Inflammatory and Ulcerogenic Profiles
  • 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde ():
    Derivatives of this compound demonstrated significant anti-inflammatory activity (comparable to celecoxib) but exhibited ulcerogenic indices (UI = 2.10–4.27). The 4-methoxyphenyl group may reduce gastrointestinal toxicity compared to halogens .
  • Target Compound :
    Substitution of 4-methoxyphenyl with 4-fluorophenyl could modulate both anti-inflammatory efficacy and ulcerogenicity, though specific data are lacking. Fluorine’s electronegativity may improve target selectivity .
Structural and Crystallographic Comparisons
  • 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 2, ): Crystallized in toluene with a melting point of 99–101°C and 78% yield.
  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4, ): Isostructural with its brominated analog, but Cl vs. Br substitution introduces minor packing adjustments. Both show similar conformations, suggesting halogen size minimally impacts core geometry .

Table 1: Crystallographic and Physical Properties

Compound Substituents Melting Point (°C) Yield (%) Reference
Target Compound 4-Cl, 4-F Not Reported Not Reported N/A
5-(4-Bromophenyl)-... (Compound 2) 4-Br, 4-F 99–101 78
1-(4-Isopropylbenzyl)-... 4-isopropylbenzyl, 4-F Not Reported Not Reported
Pharmacological Versatility
  • 1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine Hydrochloride (): A structurally distinct fluorinated pyrazole used in drug development.

Biological Activity

1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, supported by recent research findings, case studies, and data tables.

Chemical Structure

The compound can be represented by the following structural formula:

C16H10ClFN2O\text{C}_{16}\text{H}_{10}\text{Cl}\text{F}\text{N}_2\text{O}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde. In vitro evaluations showed significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 0.22 to 0.25 μg/mL for some derivatives .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound IDBacterial StrainMIC (μg/mL)MBC (μg/mL)
7bStaphylococcus aureus0.220.25
5aEscherichia coli0.300.35
10Pseudomonas aeruginosa0.280.30

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. Studies indicated that derivatives with a chloro substitution exhibited better AChE inhibition compared to their fluoro counterparts, while the reverse trend was observed for MAO-B inhibition .

Table 2: Enzyme Inhibition Potency

Compound IDAChE pIC50MAO-B pIC50
3e4.2-
3f-3.47

Anti-inflammatory Activity

In addition to antimicrobial and enzyme inhibition activities, pyrazole derivatives have shown promising anti-inflammatory effects. For instance, compounds derived from pyrazole structures demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Table 3: Anti-inflammatory Activity Comparison

Compound IDTNF-α Inhibition (%) at 10 μMIL-6 Inhibition (%) at 10 μM
4g6176
4i8593

Case Studies

  • In Vivo Studies : A study conducted on carrageenan-induced edema in mice showed that certain pyrazole derivatives significantly reduced inflammation compared to standard anti-inflammatory drugs like diclofenac sodium .
  • Molecular Modeling : Structure-activity relationship (SAR) studies using molecular docking simulations provided insights into the binding interactions of these compounds with target enzymes, enhancing understanding of their inhibitory mechanisms .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions, including the Vilsmeier-Haack reaction for introducing the aldehyde group. Key steps involve coupling 4-chlorophenyl and 4-fluorophenyl precursors under reflux in polar solvents (e.g., ethanol or methanol) with catalysts like POCl₃. Reaction parameters such as temperature (80–100°C), solvent polarity, and stoichiometric ratios of intermediates (e.g., hydrazines and ketones) significantly affect yield. Purification via column chromatography or recrystallization is recommended to achieve >90% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound, particularly regarding tautomerism or substituent orientation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinguishes between keto-enol tautomers by identifying aldehyde proton signals (δ 9.8–10.2 ppm) and verifying aromatic substituent positions via coupling patterns.
  • X-ray crystallography : Provides definitive confirmation of regiochemistry (e.g., 1,3-disubstitution) and crystal packing effects .
  • IR spectroscopy : Confirms aldehyde C=O stretching (∼1700 cm⁻¹) and absence of unwanted byproducts (e.g., carboxylic acids).
  • High-resolution MS : Validates molecular formula (C₁₆H₁₁ClFN₂O) and isotopic patterns .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity, and how do structural modifications (e.g., halogen substitution) alter potency?

  • Methodological Answer :

  • Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • SAR insights : Fluorine at the 4-position enhances lipophilicity and metabolic stability, while chlorine increases electrophilicity, potentially improving target binding .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, DFT) predict binding interactions with biological targets such as kinases or GPCRs?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding with the aldehyde group and hydrophobic contacts from aryl substituents.
  • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to assess electronic effects (e.g., Fukui indices for nucleophilic attack sites) .

Q. What strategies address contradictory bioactivity data across studies, such as varying IC₅₀ values in anticancer assays?

  • Methodological Answer :

  • Standardize assay conditions : Control cell passage number, serum concentration, and incubation time.
  • SAR cross-validation : Compare analogs (e.g., methyl vs. ethyl substituents) to isolate substituent effects.
  • Meta-analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for variability in protocols .

Q. How do pharmacokinetic properties (ADME) of this compound compare to structurally related pyrazole derivatives, and what modifications improve oral bioavailability?

  • Methodological Answer :

  • In vitro ADME : Assess metabolic stability using liver microsomes (e.g., human CYP450 isoforms) and permeability via Caco-2 monolayers.
  • Bioavailability enhancement : Introduce prodrug moieties (e.g., esterification of the aldehyde) or nanoformulations (liposomes) to mitigate rapid clearance .

Q. What are the challenges in achieving regioselective synthesis, and how can directing groups or catalysts improve control over substitution patterns?

  • Methodological Answer :

  • Directing groups : Use protecting groups (e.g., Boc) on nitrogen to favor 1,3-substitution.
  • Catalytic systems : Pd-catalyzed cross-coupling (Suzuki-Miyaura) for precise aryl group introduction. Monitor regioselectivity via LC-MS intermediates .

Q. How does the compound’s stability under varying pH and temperature conditions impact its utility in long-term biological studies?

  • Methodological Answer :

  • Forced degradation studies : Expose to acidic (pH 1.2), basic (pH 10), and oxidative (H₂O₂) conditions; monitor degradation via HPLC.
  • Thermal analysis : TGA/DSC to determine melting points and decomposition thresholds. Store at −20°C in amber vials to prevent aldehyde oxidation .

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